Caerulein is a sulfated decapeptide analogue of cholecystokinin (CCK) widely procured as the gold-standard secretagogue for inducing experimental acute pancreatitis (AP) in rodent models. Unlike crude extracts or less stable endogenous peptides, synthetic high-purity caerulein (≥95-97% HPLC) provides highly reproducible hyperstimulation of pancreatic acinar cells. Its primary procurement value lies in its ability to reliably induce mild, self-limiting edematous pancreatitis via simple intraperitoneal (IP) injection. This allows laboratories to establish robust disease models for therapeutic screening while avoiding the high mortality, complex surgical requirements, or inconsistent disease phenotypes associated with alternative chemical and mechanical AP induction methods [1].
Substituting caerulein with other chemical inducers fundamentally alters both the experimental workflow and the disease phenotype, making them non-interchangeable for procurement. Using L-arginine requires massive, near-toxic dosing (up to 5 g/kg) that triggers severe necrotizing pancreatitis with high mortality rates, rendering it unsuitable for early-stage or mild AP studies [1]. Alternatively, sodium taurocholate induces severe hemorrhagic pancreatitis but strictly necessitates invasive retrograde infusion into the pancreatic duct, introducing surgical variability and high perioperative mortality [2]. Furthermore, substituting caerulein with the endogenous peptide CCK-8 fails in vivo; CCK-8 lacks the enhanced stability and specific potency required to reliably induce the characteristic acinar vacuolization and edema seen with caerulein hyperstimulation [1].
While CCK-8 and caerulein exhibit similar in vitro receptor binding, caerulein is significantly more potent in vivo due to its extended N-terminal sequence and threonine substitution. Studies demonstrate that intraperitoneal injections of CCK-8 at doses up to 100 µg/kg fail to produce discernible pancreatic histopathological changes. In contrast, caerulein administered at just 50 µg/kg reliably induces typical features of acute pancreatitis, including edema, inflammatory cell infiltration, and acinar vacuolization within 12 hours[1].
| Evidence Dimension | In vivo induction of acute pancreatitis histopathology |
| Target Compound Data | Caerulein (50 µg/kg): Induces severe edema, vacuolization, and necrosis. |
| Comparator Or Baseline | CCK-8 (50-100 µg/kg): Fails to induce discernible histopathological changes. |
| Quantified Difference | >2-fold lower dose requirement with absolute phenotypic conversion (disease vs. no disease). |
| Conditions | Hourly IP injections (x7) in murine models, evaluated at 12 hours. |
Buyers must procure caerulein rather than CCK-8 to successfully and reliably establish in vivo acute pancreatitis models without wasting resources on ineffective endogenous peptides.
L-arginine is commonly used to induce necrotizing pancreatitis, but it requires extremely high doses (e.g., 5 g/kg) that can cause systemic toxicity and high mortality (up to 70-80% acinar necrosis and significant animal death). Caerulein, conversely, induces a highly reproducible, non-lethal edematous pancreatitis at microgram doses (e.g., 50 µg/kg per injection). This allows for longitudinal studies of early intracellular events and inflammation resolution without the confounding variable of high acute mortality [1].
| Evidence Dimension | Required dose and resulting model mortality/severity |
| Target Compound Data | Caerulein: 50 µg/kg (microgram range), non-lethal edematous AP. |
| Comparator Or Baseline | L-Arginine: 2.5 to 5.0 g/kg (gram range), severe necrotizing AP with high mortality. |
| Quantified Difference | ~100,000-fold difference in mass-based dosing with a shift from lethal necrosis to reproducible edema. |
| Conditions | Intraperitoneal administration in rodent models for AP induction. |
Selecting caerulein drastically reduces animal attrition and standardizes the severity of the pancreatitis model, ensuring higher reproducibility for early-phase therapeutic testing.
Sodium taurocholate is a potent inducer of severe hemorrhagic pancreatitis, but it strictly requires retrograde infusion directly into the pancreatic duct. This surgical intervention introduces significant mechanical stress, operator variability, and perioperative mortality ranging from 24% to 100%. Caerulein bypasses these processability bottlenecks entirely; it is administered via standard intraperitoneal (IP) injections, eliminating surgical artifacts and standardizing the induction of systemic inflammatory response syndrome (SIRS) and pancreatic edema [1].
| Evidence Dimension | Route of administration and procedural complexity |
| Target Compound Data | Caerulein: Simple intraperitoneal (IP) injection. |
| Comparator Or Baseline | Sodium Taurocholate: Surgical retrograde pancreatic duct infusion. |
| Quantified Difference | Elimination of surgical intervention and associated 24-100% perioperative mortality risk. |
| Conditions | Standard in vivo laboratory workflow for acute pancreatitis induction. |
Procurement of caerulein allows laboratories to scale up in vivo testing rapidly without requiring specialized microsurgical training or accepting high surgical failure rates.
Due to its reproducible, non-lethal edematous AP induction via simple IP injection, caerulein is the optimal choice for screening novel anti-inflammatory drugs and studying early acinar cell events (e.g., zymogen activation) without the high mortality rates seen in L-arginine models [1].
Because of its high stability and potent binding to CCK-1/CCK-2 receptors compared to endogenous CCK-8, caerulein is procured as a stable reference standard in in vitro assays measuring amylase release and intracellular calcium mobilization in isolated pancreatic acini [1].
Caerulein-induced AP reliably progresses to secondary lung injury and SIRS, making it a critical reagent for evaluating systemic complications of localized organ inflammation without the confounding surgical trauma of taurocholate or duct-ligation models[1].